molecular formula C18H22N4O2 B12179966 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12179966
M. Wt: 326.4 g/mol
InChI Key: LGDRFWUUTAQMJF-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound It is characterized by the presence of a tetrahydropyran ring, a pyrimidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

    Introduction of the pyrimidine moiety: This step might involve the nucleophilic substitution reaction of a halogenated pyrimidine with an amine group.

    Coupling with benzamide: The final step could involve the coupling of the intermediate with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C18H22N4O2/c1-18(2)12-15(8-11-24-18)21-16(23)13-4-6-14(7-5-13)22-17-19-9-3-10-20-17/h3-7,9-10,15H,8,11-12H2,1-2H3,(H,21,23)(H,19,20,22)

InChI Key

LGDRFWUUTAQMJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C

Origin of Product

United States

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